molecular formula C18H20N2O4S B3202596 N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1021211-05-1

N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B3202596
CAS No.: 1021211-05-1
M. Wt: 360.4 g/mol
InChI Key: VWPSHQKOZNUGJE-UHFFFAOYSA-N
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Description

N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a high-purity chemical reagent designed for research applications. This compound belongs to the class of indoline sulfonamides, which are investigated for their role as inhibitors of carbonic anhydrase (CA) enzymes . Carbonic anhydrase isoforms, such as CA IX and CA XII, are recognized as important targets in oncology due to their overexpression in hypoxic tumor environments, where they promote tumor acidosis, metastasis, and resistance to therapy . The indoline sulfonamide core is known to act by coordinating the zinc ion in the active site of carbonic anhydrases, and structural modifications on the core and the sulfonamide tail can fine-tune selectivity towards cancer-associated isoforms over ubiquitous ones . Research into related 1-acylindoline-5-sulfonamides has demonstrated their potential in suppressing the growth of cancer cell lines, reversing chemoresistance to drugs like doxorubicin, and exhibiting selective activity under hypoxic conditions . From a synthetic chemistry perspective, the preparation of such molecules often involves the functionalization of the indoline core, including acylation and sulfonylation reactions . This product is intended for use in biochemical and cellular assays, mechanism of action studies, and as a building block in medicinal chemistry. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-12-4-7-17(24-3)18(10-12)25(22,23)19-15-6-5-14-8-9-20(13(2)21)16(14)11-15/h4-7,10-11,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPSHQKOZNUGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features an indoline moiety, a methoxy group, and a methyl group, which may enhance its pharmacological properties. Sulfonamides are known for their antibacterial effects, and this compound's structure suggests it may also exhibit other therapeutic activities.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

  • Reagents : The reaction employs 1-acetylindoline, aryl sulfonamide, and various catalysts such as pentamethylcyclopentadienyl rhodium dichloride.
  • Reaction Conditions : The mixture is heated under nitrogen atmosphere for approximately 16 hours.
  • Purification : Post-reaction, the product is purified using silica gel chromatography.

Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure of the synthesized compound .

The biological activity of this compound is primarily attributed to its ability to inhibit enzymes involved in bacterial folate synthesis, particularly dihydropteroate synthase (DHPS). This inhibition disrupts nucleic acid synthesis, leading to bacterial growth inhibition, similar to other sulfonamide antibiotics .

Antimicrobial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. The structural features of this compound suggest it may also possess antimicrobial activity. Studies indicate that modifications in the sulfonamide structure can significantly influence solubility and biological activity .

Anticancer Properties

Recent research has highlighted the potential anticancer effects of sulfonamide derivatives. For instance, compounds with similar structural characteristics have shown promise in inhibiting cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity in Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHCT-1160.60Cysteine cathepsin inhibitor
Compound BMCF-70.89Induces apoptosis
Compound C143B0.79Cell cycle arrest

Case Studies

Several studies have explored the biological activities of sulfonamides similar to this compound:

  • Study on Anticancer Activity : A series of sulfonamide derivatives were evaluated for their ability to inhibit V600EBRAF in cancer cell lines. The findings suggested that structural modifications could enhance potency against specific cancer types .
  • Mechanistic Insights : Research indicated that certain sulfonamides could interact with multiple cellular pathways, affecting gene expression and promoting differentiation in cancer stem cells .

Scientific Research Applications

Medicinal Chemistry

N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is primarily studied for its antimicrobial properties . Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis, which is essential for nucleic acid production.

Biological Research

In biological studies, this compound serves as a probe to investigate enzyme inhibition and metabolic pathways. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery and development.

Chemical Synthesis

The compound is utilized as a building block in organic synthesis. Its unique functional groups enable the creation of more complex molecules, which can be explored for additional therapeutic applications.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the methoxy and methyl groups could enhance efficacy and selectivity.

Case Study 2: Structural Modifications

Research highlighted that small changes in the compound's structure, such as varying the position of substituents on the benzene ring, significantly influenced its solubility and biological activity. This finding suggests that systematic modifications could lead to improved derivatives with better pharmacological profiles.

Comparison with Similar Compounds

Comparison with Structurally Related Sulfonamide Compounds

Structural Analogues from Chemical Databases

Two closely related sulfonamide compounds are highlighted here for comparison (Table 1):

N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide ().

N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide ().

Table 1: Comparative Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide C₁₇H₁₈N₂O₄S 346.4 2-methoxy, 5-methyl (benzene); 1-acetyl (indoline) Indoline
N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-2-methoxy-benzenesulfonamide C₁₇H₁₈N₂O₅S 362.4 2-methoxy (benzene); 3-ethyl, 6-methoxy (benzoxazole) Benzoxazole
N-(3-ethyl-6-methoxy-1,2-benzoxazol-5-yl)-4-methoxy-benzenesulfonamide C₁₇H₁₈N₂O₅S 362.4 4-methoxy (benzene); 3-ethyl, 6-methoxy (benzoxazole) Benzoxazole

Key Structural Differences and Implications

Heterocyclic Core: The target compound features an indoline ring, a partially saturated bicyclic system, whereas the analogues incorporate a benzoxazole ring.

Substituent Position and Electronic Effects: The target compound’s 5-methyl group on the benzene ring may enhance lipophilicity compared to the 2-methoxy and 4-methoxy groups in the analogues. Methyl groups typically increase membrane permeability but may reduce aqueous solubility. The 2-methoxy vs. 4-methoxy positional isomerism in the analogues ( vs.

Oxygen Content and Solubility :

  • The target compound (C₁₇H₁₈N₂O₄S) has one fewer oxygen atom than the analogues (C₁₇H₁₈N₂O₅S), likely reducing polarity and hydrogen-bonding capacity, which could impact solubility and pharmacokinetics.

Q & A

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueParametersRelevance
SCXRDR-factor, bond-length RMSDValidates 3D geometry and purity
¹H NMRδ 7.2–8.1 ppm (aromatic), δ 2.1 (CH₃)Confirms substituent positions
HPLCRetention time, peak areaAssesses purity (>95%)

Q. Table 2. Common Biological Assays and Targets

Assay TypeTarget ExampleReadout Method
Enzyme InhibitionCarbonic Anhydrase IXFluorescein quenching
CytotoxicityHeLa CellsMTT absorbance (570 nm)
ApoptosisCaspase-3 ActivationWestern blot/fluorimetry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 2
N-(1-acetylindolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

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